Cas no 919352-66-2 (4-Bromo-2-(n-methylpiperazin-1-yl)thiazole)

4-Bromo-2-(n-methylpiperazin-1-yl)thiazole structure
919352-66-2 structure
Product Name:4-Bromo-2-(n-methylpiperazin-1-yl)thiazole
CAS No:919352-66-2
MF:C8H12BrN3S
MW:262.169979095459
CID:763849
PubChem ID:43811061
Update Time:2025-04-19

4-Bromo-2-(n-methylpiperazin-1-yl)thiazole Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-(4-methylpiperazin-1-yl)thiazole
    • 1-(4-BROMO-1,3-THIAZOL-2-YL)-4-METHYLPIPERAZINE
    • 2-(4-METHYLPIPERAZIN-1-YL)-4-BROMOTHIAZOLE
    • 4-bromo-2-(4-methylpiperazin-1-yl)-1,3-thiazole
    • 4-Bromo-2-(N-methylpiperazin-1-yl)thiazole
    • Piperazine, 1-(4-bromo-2-thiazolyl)-4-methyl-
    • 919352-66-2
    • AB54164
    • 1-(4-bromo-thiazol-2-yl)-4-methyl-piperazine
    • 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine, AldrichCPR
    • MS-22695
    • FT-0733653
    • AKOS015945464
    • DTXSID60656446
    • GHLARJPRKBAWMZ-UHFFFAOYSA-N
    • SCHEMBL1168974
    • MFCD09878991
    • DB-079205
    • 4-Bromo-2-(n-methylpiperazin-1-yl)thiazole
    • Inchi: 1S/C8H12BrN3S/c1-11-2-4-12(5-3-11)8-10-7(9)6-13-8/h6H,2-5H2,1H3
    • InChI Key: GHLARJPRKBAWMZ-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(=N1)N1CCN(C)CC1

Computed Properties

  • Exact Mass: 260.99400
  • Monoisotopic Mass: 260.99353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 47.6Ų

Experimental Properties

  • PSA: 47.61000
  • LogP: 1.66030

4-Bromo-2-(n-methylpiperazin-1-yl)thiazole Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

4-Bromo-2-(n-methylpiperazin-1-yl)thiazole Pricemore >>

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